molecular formula C17H20N4O3 B2734181 7-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzofuran-2-carboxamide CAS No. 2034254-54-9

7-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzofuran-2-carboxamide

Cat. No.: B2734181
CAS No.: 2034254-54-9
M. Wt: 328.372
InChI Key: KAGFMDNXGCJOLJ-UHFFFAOYSA-N
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Description

7-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective and Antioxidant Potential

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. Derivatives, particularly those with specific substitutions at the R2 and R3 positions, showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, comparable to known NMDA antagonists like memantine. These findings highlight the compound's potential in combating excitotoxicity and oxidative stress in neuronal cells, suggesting its utility in neurodegenerative disease research. The antioxidant properties were further demonstrated through the ability to scavenge free radicals and inhibit lipid peroxidation, indicating a broader therapeutic potential against oxidative stress-related conditions (Cho et al., 2015).

Synthesis and Chemical Structure Analysis

Research efforts have also been directed towards the synthesis and structural characterization of benzofuran derivatives, including methods for their preparation and analysis of their chemical properties. These studies are foundational in understanding the compound's chemical behavior and potential modifications for enhanced biological activity. For instance, structural features and surface properties of related compounds have been examined through experimental and theoretical studies, including X-ray diffraction and computational methods, to elucidate their molecular structure and potential interactions at the biological level (Gumus et al., 2018).

Potential in Cytotoxicity and Anticancer Research

Derivatives of benzofuran carboxylic acids have been prepared and evaluated for cytotoxic potential against human cancer cell lines. This research suggests the importance of the benzofuran skeleton in the design of potential anticancer agents, with certain compounds showing significant activity. Such studies are crucial for the development of new therapeutic agents targeting specific types of cancer cells (Kossakowski et al., 2005).

Antimicrobial and Antioxidant Activities

The biological activity spectrum of benzofuran derivatives extends to antimicrobial and antioxidant properties. Synthesis and evaluation of triazolopyrimidines, for example, have demonstrated significant antimicrobial activity alongside antioxidant properties, underscoring the potential of these compounds in addressing infectious diseases and conditions associated with oxidative stress (Gilava et al., 2020).

Properties

IUPAC Name

7-methoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11(2)13(10-21-18-7-8-19-21)20-17(22)15-9-12-5-4-6-14(23-3)16(12)24-15/h4-9,11,13H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGFMDNXGCJOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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